2,9-Dimethyl-2,8-decadiene-4,7-dione
Description
Properties
CAS No. |
56079-43-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,9-dimethyldeca-2,8-diene-4,7-dione |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-11(13)5-6-12(14)8-10(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XIJNFFHOWVFAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC(=O)C=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Aldol Condensation
The Aldol condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 2,9-dimethyl-2,8-decadiene-4,7-dione, this method involves the base-catalyzed reaction of methyl ketones with diketones. For example, 3-methyl-2-butanone reacts with diethyl oxalate under basic conditions to form the diketone backbone. Potassium tert-butoxide in dry diethyl ether facilitates enolate formation, followed by nucleophilic attack on the electrophilic carbonyl carbon.
Reaction Conditions :
Modified Aldol Approaches
Variants of the Aldol condensation employ phase-transfer catalysts or microwave irradiation to enhance efficiency. For instance, microwave-assisted Aldol reactions reduce reaction times from hours to minutes while maintaining yields >50%.
Claisen-Schmidt Condensation
Mechanism and Optimization
The Claisen-Schmidt condensation leverages aromatic aldehydes and ketones to form α,β-unsaturated diketones. A reported synthesis uses 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 1,8-diamino-3,6-dioxaoctane under mixed acid conditions (HCl and organic acids). The reaction proceeds via enolate intermediates, with organic acids (e.g., acetic acid) acting as phase-transfer catalysts to minimize polymerization.
Key Parameters :
- Acid System: HCl:acetic acid (3:7 v/v)
- Temperature: 70–85°C (step 1), 90–110°C (step 2)
- Yield: 75–89% after recrystallization
Michael Addition Pathways
Conjugate Addition of Enolates
Michael addition enables the construction of the decadiene-dione skeleton through the reaction of enolates with α,β-unsaturated carbonyl acceptors. A notable example involves the addition of methyl acetoacetate enolate to 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.
Procedure :
- Generate enolate using NaH or LDA in THF.
- Add α,β-unsaturated aldehyde dropwise at −78°C.
- Warm to room temperature and quench with NH4Cl.
- Isolate product via column chromatography (hexane:ethyl acetate).
Wittig Reaction and Olefination
Wittig Strategy for Diene Formation
The Wittig reaction constructs the conjugated diene moiety in this compound. A two-step protocol involves:
- Oxidative Dehydrogenation : Convert 1,10-decanediol to 1,10-decanedial using NaOCl/4-methoxy-2,2,6,6-tetramethylpiperidine-N-oxide.
- Wittig Olefination : React dialdehyde with 2-oxo-propenyltriphenylphosphonium salts to install double bonds.
Optimization Data :
| Step | Conditions | Yield |
|---|---|---|
| Oxidative Dehydrogenation | NaOCl, CH2Cl2, 0°C → RT | 85% |
| Wittig Reaction | Ph3P=CHCO, THF, reflux | 78% |
One-Step Mixed-Acid Synthesis
Streamlined Protocol
A patented one-step method combines O-phenylenediamine with ketene precursors under HCl/organic acid mixtures (e.g., HCl:propionic acid, 7:3 v/v). The mixed acid system suppresses side reactions and enhances cyclization efficiency.
Procedure :
- Dissolve O-phenylenediamine in HCl (37%) at 25°C.
- Add 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline precursor in portions.
- Reflux with propionic acid (90–110°C, 6 hours).
- Neutralize with NH4OH and isolate via ketone solvent precipitation.
Yield : 89% (purity >98% by HPLC)
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Aldol Condensation | 54 | 95 | Moderate | Low |
| Claisen-Schmidt | 75–89 | 97 | High | Medium |
| Wittig Reaction | 78 | 93 | Low | High |
| One-Step Synthesis | 89 | 98 | High | Medium |
Catalyst and Solvent Trends
- Base Catalysts : KOtBu, NaH (Aldol, Michael addition)
- Acid Catalysts : HCl/organic acid mixtures (Claisen-Schmidt, one-step)
- Solvents : THF, diethyl ether, CH2Cl2 (polar aprotic preferred)
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-2,8-decadiene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diene groups can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dienes .
Scientific Research Applications
2,9-Dimethyl-2,8-decadiene-4,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-2,8-decadiene-4,7-dione involves its interaction with various molecular targets. The compound’s diene and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-2,8-decadiene: Lacks the ketone functionalities, making it less versatile in certain reactions.
2,8-Decadiene-4,7-dione: Similar structure but without the methyl groups, affecting its reactivity and properties.
Uniqueness
2,9-Dimethyl-2,8-decadiene-4,7-dione is unique due to its combination of diene and ketone groups, along with the presence of methyl substituents. This combination enhances its reactivity and makes it a valuable compound in various chemical and industrial applications .
Q & A
Basic Question: What are the standard methodologies for synthesizing 2,9-Dimethyl-2,8-decadiene-4,7-dione, and how can purity be validated?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as Diels-Alder cycloaddition or ketone alkylation, followed by purification via column chromatography. Purity validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Compare spectral data (¹H/¹³C) with reference libraries (e.g., NIST Chemistry WebBook) to confirm structural integrity .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using retention time alignment against certified standards.
- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns.
Ensure cross-referencing with peer-reviewed synthetic protocols to mitigate procedural inconsistencies .
Basic Question: How is the molecular structure of this compound characterized, and what computational tools support this?
Methodological Answer:
Structural characterization employs:
- X-ray Crystallography: Resolve bond lengths and stereochemistry. Public databases like PubChem provide crystallographic data for comparison .
- Density Functional Theory (DFT): Optimize geometry and predict spectral properties using software like Gaussian or ORCA. Validate computational models against experimental NMR/IR data .
- IR Spectroscopy: Identify functional groups (e.g., ketone C=O stretches) to corroborate computational results.
Advanced Question: How can researchers resolve contradictions in spectral data for this compound across different studies?
Methodological Answer:
Contradictions often arise from solvent effects, isotopic impurities, or instrumentation calibration. To address this:
Replicate Experiments: Repeat synthesis and analysis under controlled conditions (e.g., inert atmosphere, standardized solvents).
Cross-Validate Techniques: Combine NMR, MS, and X-ray data to triangulate structural assignments .
Leverage Meta-Analysis: Use bibliometric tools to assess methodological rigor in conflicting studies (e.g., sample size, instrument precision) .
Consult Theoretical Frameworks: Align observations with reaction mechanisms or thermodynamic models to identify plausible outliers .
Advanced Question: What experimental design strategies optimize the study of this compound’s reactivity in catalytic systems?
Methodological Answer:
For catalytic studies (e.g., oxidation or hydrogenation):
- Factorial Design: Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- In Situ Spectroscopy: Use techniques like FT-IR or Raman to monitor intermediate formation in real time.
- Kinetic Isotope Effects (KIE): Probe rate-determining steps by substituting deuterium for hydrogen at reactive sites.
- Computational Modeling: Simulate transition states using COMSOL Multiphysics to predict catalytic pathways .
Document deviations from expected outcomes through iterative hypothesis testing .
Advanced Question: How can interdisciplinary approaches enhance mechanistic studies of this compound?
Methodological Answer:
Integrate methodologies from:
- Bioorganic Chemistry: Investigate enzyme-mediated transformations (e.g., cytochrome P450 oxidation) using kinetic assays.
- Materials Science: Study surface interactions via Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
- AI-Driven Automation: Deploy machine learning algorithms to analyze large datasets from combinatorial libraries, identifying structure-activity relationships .
Frame findings within a theoretical scaffold (e.g., frontier molecular orbital theory) to unify interdisciplinary insights .
Basic Question: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- Hazard Assessment: Review Safety Data Sheets (SDS) for toxicity (e.g., LD50) and reactivity (peroxidation risk).
- Engineering Controls: Use fume hoods for synthesis and glove boxes for air-sensitive steps.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Waste Management: Neutralize waste via approved protocols (e.g., acid-base quenching) .
Advanced Question: How can researchers address reproducibility challenges in scaling up synthesis?
Methodological Answer:
Reproducibility issues in scaling often stem from heat transfer inefficiencies or mixing heterogeneity. Mitigate via:
- Process Analytical Technology (PAT): Implement inline sensors (pH, temperature) for real-time monitoring.
- Quality by Design (QbD): Define critical process parameters (CPPs) using Design of Experiments (DoE) .
- Microreactor Systems: Enhance mixing and heat dissipation in continuous-flow setups .
Validate scalability through pilot-scale trials and comparative statistical analysis .
Advanced Question: What strategies validate the ecological impact of this compound in environmental chemistry studies?
Methodological Answer:
- Life Cycle Assessment (LCA): Model environmental persistence and bioaccumulation using software like SimaPro.
- Ecotoxicology Assays: Test acute/chronic toxicity on model organisms (e.g., Daphnia magna) per OECD guidelines.
- Degradation Studies: Monitor photolytic or microbial degradation pathways via LC-MS/MS.
Contextualize results within regulatory frameworks (e.g., REACH) to align with policy-driven research goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
